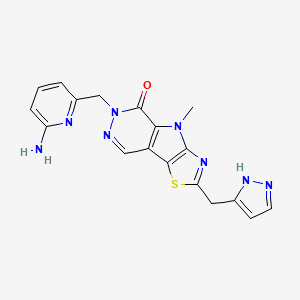
Tebapivat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tebapivat is a novel pyruvate kinase activator developed by Agios Pharmaceuticals. It is primarily investigated for its potential in treating anemia associated with lower-risk myelodysplastic syndromes (MDS) and sickle cell disease. This compound has gained attention due to its unique mechanism of action and promising clinical trial results .
Vorbereitungsmethoden
The specific synthetic routes and reaction conditions for tebapivat are proprietary and not publicly disclosed. it is known that this compound is a small molecule drug, which typically involves complex organic synthesis processes. Industrial production methods for such compounds often include multi-step synthesis, purification, and formulation processes to ensure high purity and efficacy .
Analyse Chemischer Reaktionen
Tebapivat, as a pyruvate kinase activator, primarily interacts with pyruvate kinase enzymes. The compound undergoes various chemical reactions, including allosteric activation of pyruvate kinase. Common reagents and conditions used in these reactions are not publicly detailed, but the major product formed from these reactions is the activated pyruvate kinase enzyme .
Wissenschaftliche Forschungsanwendungen
Tebapivat has several scientific research applications, particularly in the fields of hematology and metabolic disorders. Its primary application is in the treatment of anemia associated with lower-risk myelodysplastic syndromes and sickle cell disease. This compound has shown potential in improving red blood cell function and reducing the need for blood transfusions in patients with these conditions .
In addition to its therapeutic applications, this compound is also used in research to understand the role of pyruvate kinase activation in red blood cell metabolism and its potential benefits in other hematologic disorders. The compound’s unique mechanism of action makes it a valuable tool for studying cellular metabolism and developing new treatments for rare diseases .
Wirkmechanismus
Tebapivat exerts its effects by allosterically activating pyruvate kinase, an enzyme crucial for glycolysis in red blood cells. By enhancing the activity of pyruvate kinase, this compound increases the production of adenosine triphosphate (ATP) and improves red blood cell function. This activation helps to alleviate anemia by promoting effective erythropoiesis and reducing the need for blood transfusions .
Vergleich Mit ähnlichen Verbindungen
Tebapivat is unique among pyruvate kinase activators due to its specific molecular structure and mechanism of action. Similar compounds include mitapivat, another pyruvate kinase activator developed by Agios Pharmaceuticals, which is used for the treatment of pyruvate kinase deficiency, thalassemia, and sickle cell disease . While both this compound and mitapivat share a common target, this compound is specifically designed for treating anemia associated with lower-risk myelodysplastic syndromes, highlighting its uniqueness in this therapeutic area .
Eigenschaften
Molekularformel |
C18H16N8OS |
|---|---|
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
10-[(6-aminopyridin-2-yl)methyl]-7-methyl-4-(1H-pyrazol-5-ylmethyl)-3-thia-5,7,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one |
InChI |
InChI=1S/C18H16N8OS/c1-25-15-12(16-17(25)23-14(28-16)7-10-5-6-20-24-10)8-21-26(18(15)27)9-11-3-2-4-13(19)22-11/h2-6,8H,7,9H2,1H3,(H2,19,22)(H,20,24) |
InChI-Schlüssel |
DIUOELXIXSCFCR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=NN(C2=O)CC3=NC(=CC=C3)N)C4=C1N=C(S4)CC5=CC=NN5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


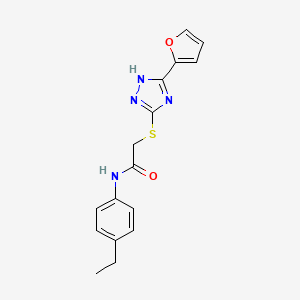
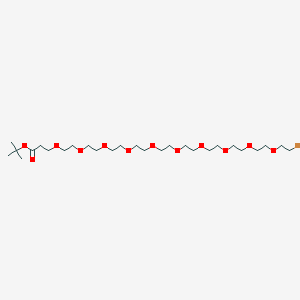
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B15144720.png)
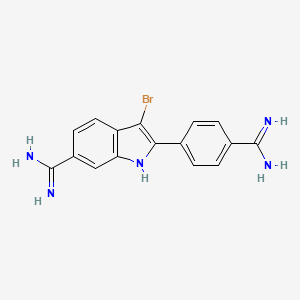
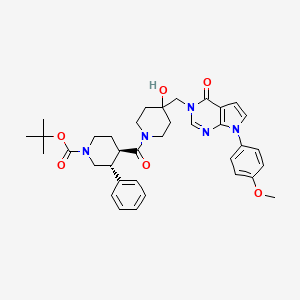
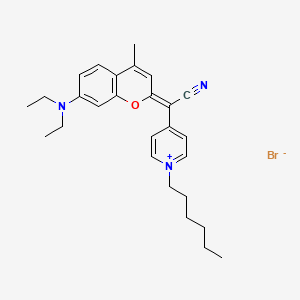
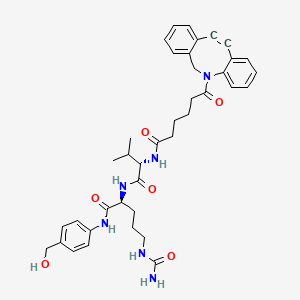
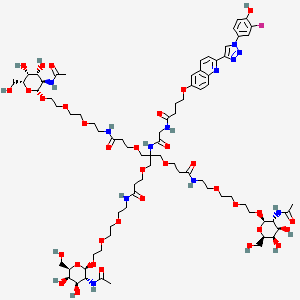
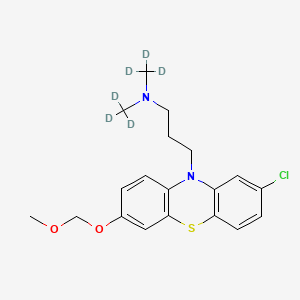
![N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-(dimethylamino)-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B15144763.png)

![N-(2-(4-((E)-4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide](/img/structure/B15144795.png)
![[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-7-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B15144802.png)
![Ethyl 25-azoniahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21-dodecaene-26-carboxylate](/img/structure/B15144807.png)
